molecular formula C12H10ClF3O2 B11718897 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid

Cat. No.: B11718897
M. Wt: 278.65 g/mol
InChI Key: QHYOXNFWZUPLPK-UHFFFAOYSA-N
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Description

The compound has a molecular formula of C12H10ClF3O2 and a molecular weight of 278.65 g/mol. It is characterized by the presence of a cyclobutane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups.

Preparation Methods

The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid involves several steps. One common method includes the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in toluene at a temperature of 0-5°C for 3-4 hours . After the reaction, the mixture is treated with ice water, and the pH is adjusted using a sodium hydroxide solution. The organic phase is then separated and distilled under reduced pressure to obtain the desired product .

Chemical Reactions Analysis

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.

    Oxidation and Reduction:

    Radical Reactions: The trifluoromethyl group plays a significant role in radical reactions, particularly in pharmaceuticals and agrochemicals.

Scientific Research Applications

This compound is utilized in multiple scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology and Medicine: The trifluoromethyl group is known for enhancing the biological activity of pharmaceutical compounds, making this compound a valuable intermediate in drug development.

    Industry: It is used in the production of agrochemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid is primarily influenced by its trifluoromethyl group. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets . The exact molecular pathways and targets, however, are not extensively detailed in the literature.

Comparison with Similar Compounds

1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanecarboxylic Acid can be compared with similar compounds such as:

    (3-Chloro-5-(trifluoromethyl)phenyl)boronic acid: This compound shares the trifluoromethyl and chloro substitutions on the phenyl ring but differs in its functional group, which is a boronic acid.

    1-(3-(Trifluoromethyl)phenyl)cyclobutanecarboxylic acid: This compound is similar in structure but lacks the chlorine substitution.

The uniqueness of this compound lies in its combination of the cyclobutane ring with the trifluoromethyl and chloro-substituted phenyl group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H10ClF3O2

Molecular Weight

278.65 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H10ClF3O2/c13-9-5-7(4-8(6-9)12(14,15)16)11(10(17)18)2-1-3-11/h4-6H,1-3H2,(H,17,18)

InChI Key

QHYOXNFWZUPLPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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